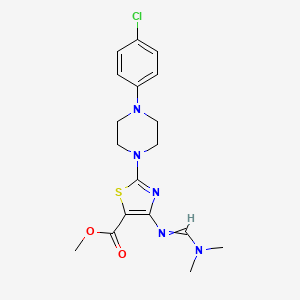
(E)-methyl 2-(4-(4-chlorophenyl)piperazin-1-yl)-4-((dimethylamino)methyleneamino)thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a piperazine ring, a thiazole ring, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and an aldehyde or ketone.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, where a halogenated aromatic compound reacts with a boronic acid or alkene in the presence of a palladium catalyst.
Final Assembly: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group or the nitro group if present.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine or thiazole rings.
Reduction: Reduced forms of the carbonyl or nitro groups.
Substitution: Substituted derivatives of the chlorophenyl group.
Hydrolysis: The corresponding carboxylic acid.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, while the thiazole ring can interact with various enzymes. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Indole derivatives
- Thiazole derivatives
Uniqueness
Methyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate is unique due to its combination of a piperazine ring, a thiazole ring, and a chlorophenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C18H22ClN5O2S |
|---|---|
分子量 |
407.9 g/mol |
IUPAC 名称 |
methyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-(dimethylaminomethylideneamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H22ClN5O2S/c1-22(2)12-20-16-15(17(25)26-3)27-18(21-16)24-10-8-23(9-11-24)14-6-4-13(19)5-7-14/h4-7,12H,8-11H2,1-3H3 |
InChI 键 |
RDNOQIDGTUYQSY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=NC1=C(SC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


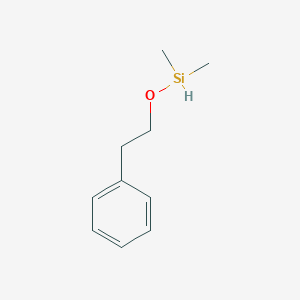
![2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12511086.png)
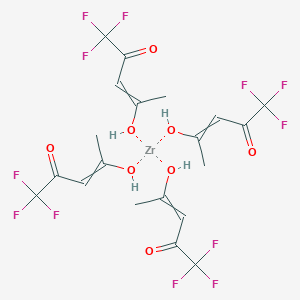
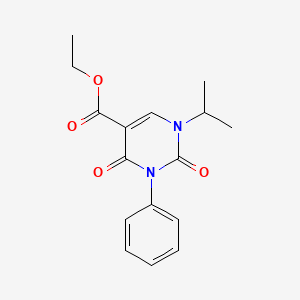
![2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12511113.png)
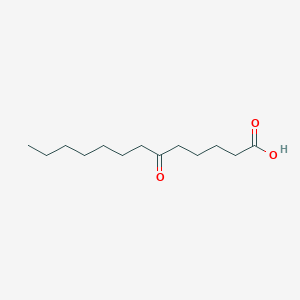
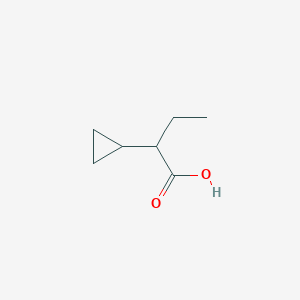
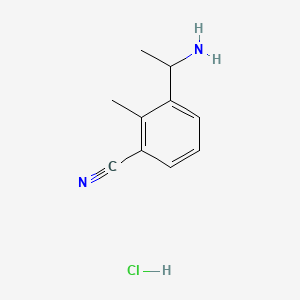
![9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate](/img/structure/B12511138.png)
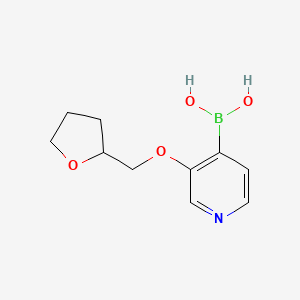
![1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12511152.png)

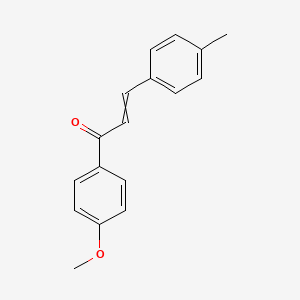
![2,4,4-Trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B12511160.png)
